

A Head-to-Head Comparison of PP2A Inhibitor Compounds for Researchers

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Compound of Interest

Compound Name: (Rac)-LB-100

Cat. No.: B1674599

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In the landscape of cancer therapy and cellular signaling research, Protein Phosphatase 2A (PP2A) has emerged as a critical regulator of cell growth, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, making it a compelling target for therapeutic intervention. This guide provides a detailed, head-to-head comparison of three prominent PP2A inhibitor compounds: Okadaic Acid, Fostriecin, and LB-100. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

At a Glance: Key PP2A Inhibitor Compounds

Feature	Okadaic Acid	Fostriecin	LB-100
Primary Target(s)	PP2A, PP1	PP2A, PP4	PP2A, PPP5C[1]
Mechanism of Action	Non-covalent, reversible inhibition[2]	Covalent binding to the catalytic subunit[2]	Catalytic inhibitor, coordinates with active site metals[1]
Cellular Effects	Induces apoptosis, cytoskeletal changes, tumor promoter[2]	Induces premature mitosis and apoptosis[2]	Enhances chemo- and radio-sensitivity, induces apoptosis and mitotic catastrophe[3][4]
Clinical Status	Research tool, known diarrhetic shellfish toxin[2]	Entered Phase I clinical trials (suspended due to instability)[2]	Phase I and II clinical trials ongoing for various cancers[4][5]

Quantitative Comparison of Inhibitory Activity

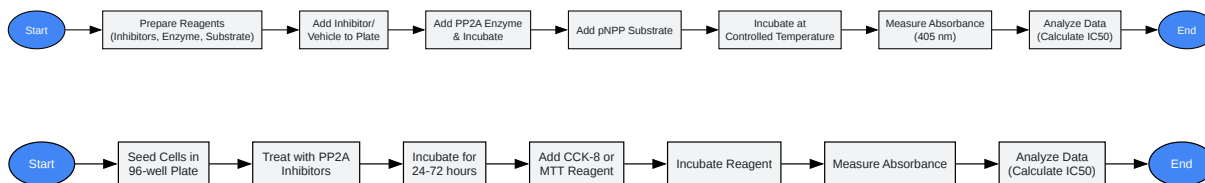
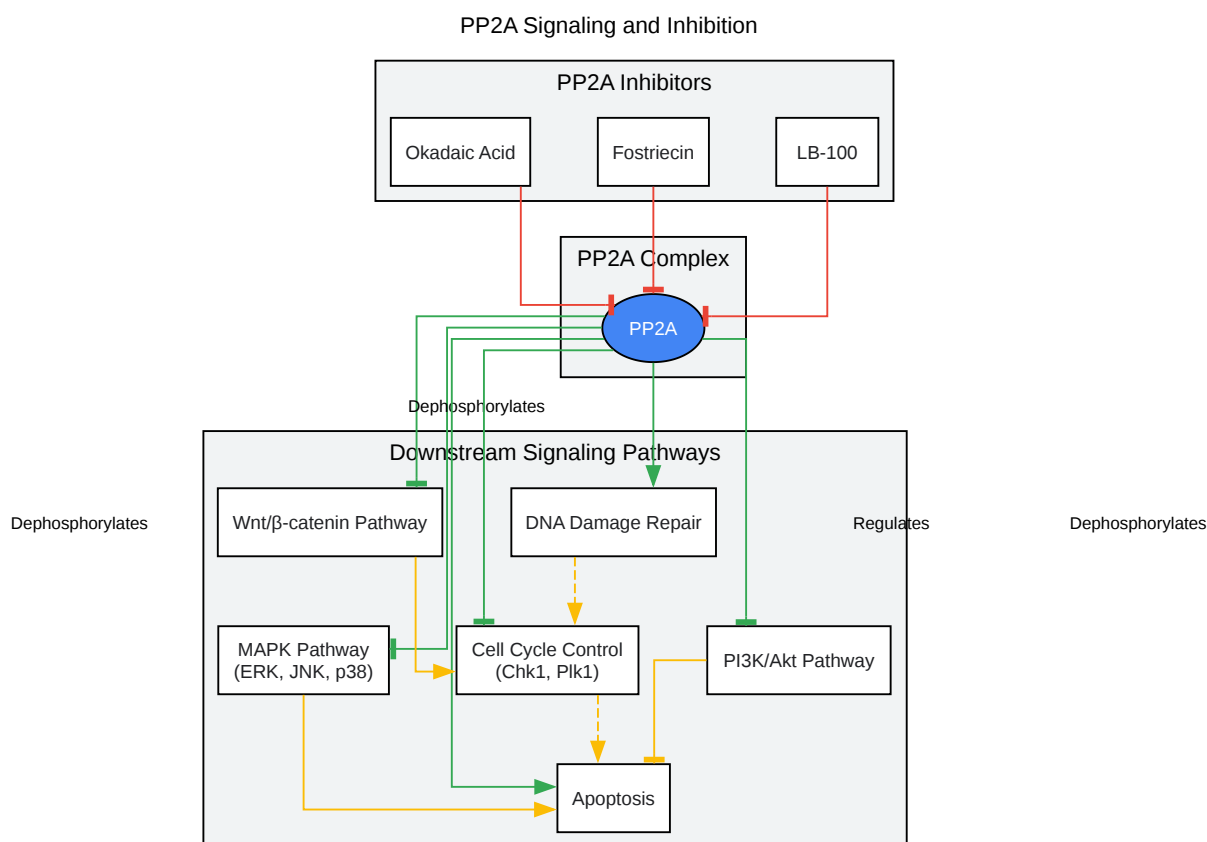
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Okadaic Acid, Fostriecin, and LB-100 against PP2A and other related phosphatases, highlighting their selectivity. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Protein Phosphatase	Okadaic Acid IC50 (nM)	Fostriecin IC50 (nM)	LB-100 IC50 (μM)
PP1	15-50[2]	45,000–58,000[6]	~80 (LB102, a derivative)[7]
PP2A	0.1–0.3[2]	1.5–5.5[6]	0.4 (LB102, a derivative)[7]
PP4	0.1	3.0	Not widely reported
PP5	3.5	50,000–70,000[6]	Inhibits PPP5C[1]
PP2B (Calcineurin)	~4,000	>100,000	Not widely reported

Note: Lower IC50 values indicate higher potency. The selectivity of an inhibitor is determined by the ratio of its IC50 values against different phosphatases. Fostriecin exhibits the highest selectivity for PP2A over PP1.[6]

Signaling Pathway Visualizations

The inhibition of PP2A by these compounds leads to the hyperphosphorylation of numerous downstream targets, significantly impacting cellular signaling pathways.



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